Target Engagement Divergence from Regioisomeric Benzosultam T-Type Blockers
This compound (3-amino regioisomer) has not been evaluated against T-type calcium channels in published assays. However, its closest regioisomer, a 2-N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide (Compound 10 in ref [1]), inhibited the α1H T-type channel with an IC50 of 2.32 µM. The shift from a 2-N-alkyl to a 3-amino linker is predicted to abolish this activity. [1]
| Evidence Dimension | α1H T-type calcium channel inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available (not tested) |
| Comparator Or Baseline | 2-N-(pyrazol-3-yl)methyl analog (Compound 10): IC50 = 2.32 µM |
| Quantified Difference | Activity unknown; predicted loss of function based on SAR of regioisomers |
| Conditions | In vitro fluorescence-based calcium flux assay; HEK293 cells expressing human α1H channel |
Why This Matters
Demonstrates that this compound cannot be used as a direct substitute for 2-N-substituted T-type blockers and confirms the critical role of the linker position in target engagement.
- [1] Hong, J. R., Choi, Y. J., Keum, G., & Nam, G. (2017). Synthesis and diabetic neuropathic pain-alleviating effects of 2N-(pyrazol-3-yl)methylbenzo[d]isothiazole-1,1-dioxide derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4677-4685. View Source
